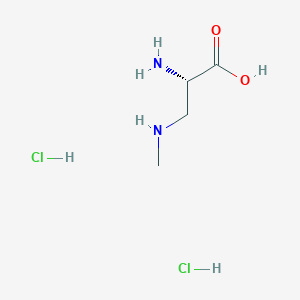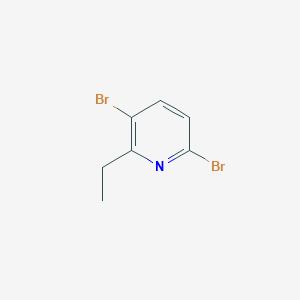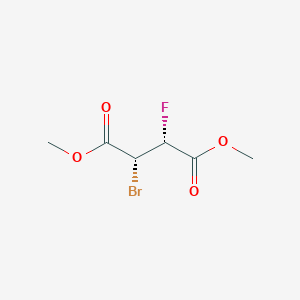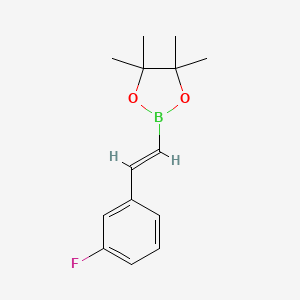
Iron tri(4-methoxypent-3-en-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron tri(4-methoxypent-3-en-2-one), also known as ferric acetylacetonate, is a coordination compound with the formula Fe(C_6H_9O_3)_3. It is a red-orange crystalline solid that is soluble in organic solvents. This compound is widely used in various fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron tri(4-methoxypent-3-en-2-one) can be synthesized by reacting iron(III) chloride with acetylacetone in the presence of a base. The reaction typically involves dissolving iron(III) chloride in an alcohol solvent, such as ethanol, and then adding acetylacetone and a base, such as sodium hydroxide. The mixture is stirred and heated to promote the reaction, resulting in the formation of iron tri(4-methoxypent-3-en-2-one) as a precipitate .
Industrial Production Methods
In industrial settings, the production of iron tri(4-methoxypent-3-en-2-one) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Iron tri(4-methoxypent-3-en-2-one) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iron(III) oxide and other by-products.
Reduction: It can be reduced to iron(II) compounds under specific conditions.
Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields iron(III) oxide, while reduction can produce iron(II) complexes .
Aplicaciones Científicas De Investigación
Iron tri(4-methoxypent-3-en-2-one) has numerous applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It serves as a model compound for studying iron-containing enzymes and proteins.
Medicine: It is investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Mecanismo De Acción
The mechanism by which iron tri(4-methoxypent-3-en-2-one) exerts its effects involves coordination with various substrates. The iron center can undergo redox reactions, facilitating electron transfer processes. This compound can also interact with biological molecules, influencing their structure and function. The molecular targets and pathways involved include iron-sulfur clusters and heme-containing proteins .
Comparación Con Compuestos Similares
Iron tri(4-methoxypent-3-en-2-one) can be compared with other metal acetylacetonates, such as:
Aluminum tri(acetylacetonate): Used as a catalyst and in the preparation of aluminum-containing materials.
Chromium tri(acetylacetonate): Employed in organic synthesis and as a precursor for chromium-based catalysts.
Cobalt tri(acetylacetonate): Utilized in the production of cobalt-containing compounds and as a catalyst in various reactions.
The uniqueness of iron tri(4-methoxypent-3-en-2-one) lies in its specific reactivity and stability, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
iron;(E)-4-methoxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H10O2.Fe/c3*1-5(7)4-6(2)8-3;/h3*4H,1-3H3;/b3*6-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONTUVKJQKYLBP-VSBSIAEVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)OC.CC(=CC(=O)C)OC.CC(=CC(=O)C)OC.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/OC.C/C(=C\C(=O)C)/OC.C/C(=C\C(=O)C)/OC.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30FeO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
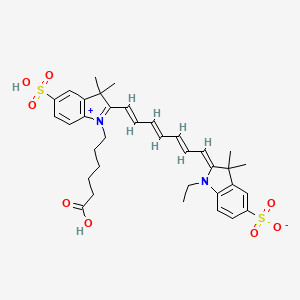
![[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride](/img/structure/B7980989.png)
